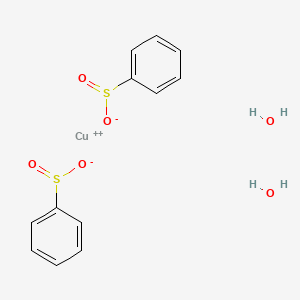
Copper(ii) benzenesulfinate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(ii) benzenesulfinate dihydrate is an organometallic compound with the molecular formula C₁₂H₁₄CuO₆S₂. It is a pale yellow powder that is primarily used in research and industrial applications. The compound is known for its unique properties and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(ii) benzenesulfinate dihydrate can be synthesized through the reaction of copper(ii) sulfate with sodium benzenesulfinate in an aqueous medium. The reaction typically involves the following steps:
- Dissolve copper(ii) sulfate in water.
- Add sodium benzenesulfinate to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water.
- Dry the product under vacuum to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and filtration systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Copper(ii) benzenesulfinate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(ii) sulfate and benzenesulfonic acid.
Reduction: It can be reduced to copper(i) benzenesulfinate under specific conditions.
Substitution: The benzenesulfinate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various organic halides or acids.
Major Products Formed:
Oxidation: Copper(ii) sulfate and benzenesulfonic acid.
Reduction: Copper(i) benzenesulfinate.
Substitution: Substituted benzenesulfinates.
Scientific Research Applications
Copper(ii) benzenesulfinate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of copper(ii) benzenesulfinate dihydrate involves its interaction with various molecular targets. The compound can act as a catalyst in redox reactions, facilitating the transfer of electrons. It can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects .
Comparison with Similar Compounds
- Copper(ii) sulfate
- Copper(ii) acetate
- Copper(ii) nitrate
- Copper(ii) chloride
Comparison: Copper(ii) benzenesulfinate dihydrate is unique due to its benzenesulfinate group, which imparts distinct chemical properties. Unlike other copper(ii) compounds, it can participate in specific organic reactions, making it valuable in organic synthesis. Its potential antimicrobial properties also set it apart from other copper(ii) salts .
Properties
Molecular Formula |
C12H14CuO6S2 |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
copper;benzenesulfinate;dihydrate |
InChI |
InChI=1S/2C6H6O2S.Cu.2H2O/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);;2*1H2/q;;+2;;/p-2 |
InChI Key |
CMRSGDWMTQZFJH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















